molecular formula C16H17NO5 B298964 methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B298964
M. Wt: 303.31 g/mol
InChI Key: RXZVHHLZFQTRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as Methyl EPC-K1, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the class of pyrrole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate EPC-K1 is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate EPC-K1 has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate EPC-K1 has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate EPC-K1 has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, the compound has been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate EPC-K1 has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been found to exhibit a range of biological activities that make it a useful tool for studying inflammation, oxidative stress, and cancer biology. However, there are also some limitations to the use of methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate EPC-K1 in lab experiments. The compound has low solubility in water, which can make it difficult to work with in some experimental systems. In addition, the exact mechanism of action of methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate EPC-K1 is not fully understood, which can make it challenging to interpret some experimental results.

Future Directions

There are several potential future directions for research on methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate EPC-K1. One area of interest is the development of new synthetic methods for the compound that could improve its solubility and other properties. Another area of interest is the elucidation of the compound's mechanism of action, which could help to identify new therapeutic targets for the treatment of inflammation, oxidative stress, and cancer. Finally, there is potential for the development of new derivatives of methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate EPC-K1 that could exhibit even more potent biological activities.

Synthesis Methods

Methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate EPC-K1 can be synthesized using a variety of methods, including the reaction of 4-(ethoxycarbonyl)phenylhydrazine with 1,3-cyclohexanedione in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product can be further reacted with methyl chloroformate in the presence of a base to yield methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate EPC-K1.

Scientific Research Applications

Methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate EPC-K1 has been studied extensively for its potential applications in scientific research. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Some studies have also suggested that methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate EPC-K1 may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Product Name

methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

methyl 1-(4-ethoxycarbonylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate

InChI

InChI=1S/C16H17NO5/c1-4-22-15(19)11-5-7-12(8-6-11)17-10(2)13(9-14(17)18)16(20)21-3/h5-8H,4,9H2,1-3H3

InChI Key

RXZVHHLZFQTRNP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(CC2=O)C(=O)OC)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(CC2=O)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.